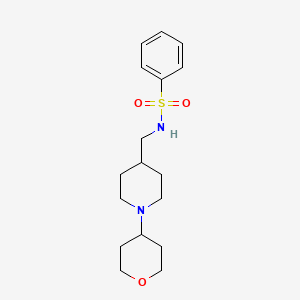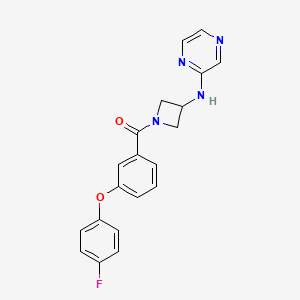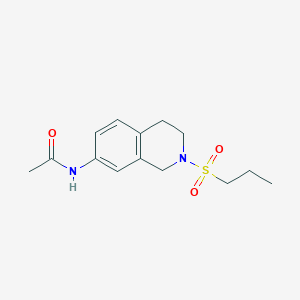
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide” is a chemical compound that has been identified as an effective selective KOR antagonist . It has good in vitro ADMET and in vivo pharmacokinetic characteristics .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a tetrahydro-2H-pyran-4-yl group attached to a piperidin-4-yl group, which is further attached to a benzenesulfonamide group . The exact structure would require more detailed information or a structural analysis using techniques such as X-ray crystallography.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not specified in the available resources .科学的研究の応用
Herbicidal Activity
Benzenesulfonamides, including derivatives similar to the queried compound, have been identified for their herbicidal activity, particularly against dicotyledonous weed species. These compounds interfere with the biosynthesis of branched-chain amino acids, demonstrating their utility in agricultural research and applications (Eussen et al., 1990).
Antiviral Research
Methylbenzenesulfonamide derivatives have shown promise in the prevention of HIV-1 infection, acting as small molecular antagonists. The synthesis and structural characterization of these compounds highlight their potential in antiviral drug development (Cheng De-ju, 2015).
Anti-Inflammatory and Anticancer Applications
Celecoxib derivatives, a category to which the queried compound is structurally related, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies underscore the therapeutic potential of benzenesulfonamide derivatives in the development of new medications (Ş. Küçükgüzel et al., 2013).
Enzyme Inhibition
Sulfonamides, including those structurally related to the queried compound, have been explored for their role in inhibiting various enzymes, such as phospholipase A2. This enzyme is implicated in inflammatory processes, and its inhibition can lead to therapeutic applications in diseases like myocardial infarction (H. Oinuma et al., 1991).
Kinase Inhibition for Cardiac Hypertrophy
Research into benzenesulfonamide derivatives has identified compounds that inhibit the kinase activity of ZAK, a protein involved in cardiac hypertrophy. These findings open up avenues for therapeutic intervention in cardiovascular diseases (Yu Chang et al., 2017).
Antimicrobial and Antitubercular Activity
Substituted benzenesulfonamides have been synthesized and evaluated for their antimicrobial and antitubercular activities. This research contributes to the development of new antimicrobial agents, highlighting the potential of benzenesulfonamide derivatives in combating infectious diseases (Ghada Bouz et al., 2019).
作用機序
将来の方向性
特性
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c20-23(21,17-4-2-1-3-5-17)18-14-15-6-10-19(11-7-15)16-8-12-22-13-9-16/h1-5,15-16,18H,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNCXNTUGPQPCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-nitrophenyl)-N-[2-[2-[2-[(3-nitrophenyl)methylideneamino]ethoxy]ethoxy]ethyl]methanimine](/img/structure/B2703843.png)

![methyl 4-(2,5-dioxo-6-(thiophen-2-ylmethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2703847.png)


![(3Z)-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2703852.png)


![3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one](/img/structure/B2703856.png)



